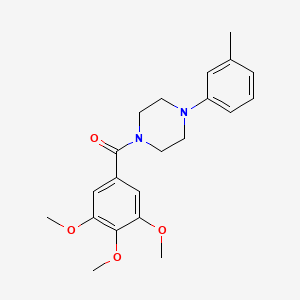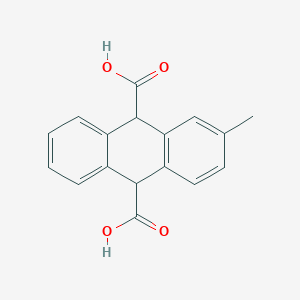
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is an organic compound with the molecular formula C17H14O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 9 and 10 positions, as well as a methyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid typically involves the oxidation of 2-methylanthracene. The process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are subsequently oxidized to form the dicarboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and carboxylic acid groups, respectively. These groups can affect the compound’s stability, reactivity, and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroanthracene: Lacks the carboxylic acid groups and methyl group, making it less reactive in certain chemical reactions.
2-Methylanthracene: Similar structure but without the carboxylic acid groups, leading to different reactivity and applications.
Anthracene-9,10-dicarboxylic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid groups. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
847663-08-5 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-9-6-7-12-13(8-9)15(17(20)21)11-5-3-2-4-10(11)14(12)16(18)19/h2-8,14-15H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
VHIRYPVEJXSAOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(C3=CC=CC=C3C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
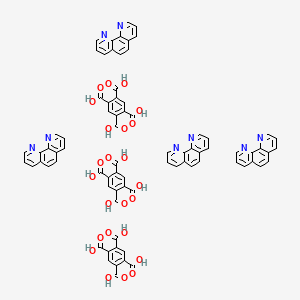
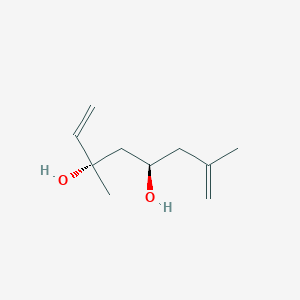
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
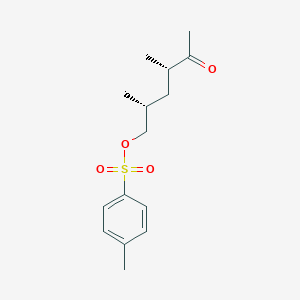


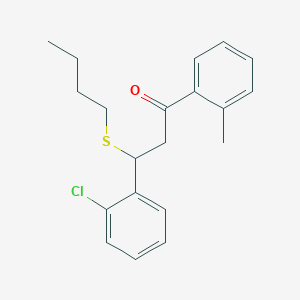
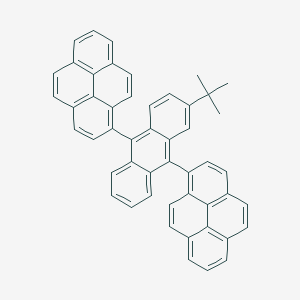
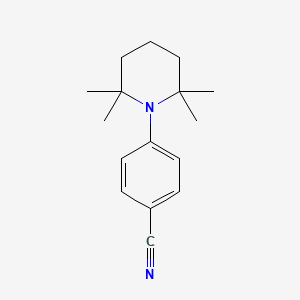
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)

